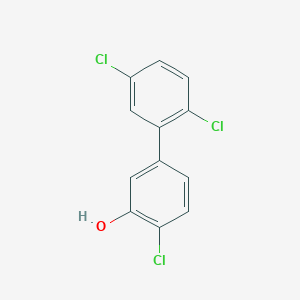
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (CPD) is a chlorinated phenol that has been used in a variety of scientific and industrial applications. It is a colorless solid that is insoluble in water, but can be dissolved in organic solvents. CPD is a valuable compound due to its stability and low toxicity, making it attractive for use in a variety of laboratory experiments.
Mécanisme D'action
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% works by disrupting the cell membrane, leading to cell death. It has been shown to be effective against a variety of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antiviral activity, and has been used to treat a variety of infections. In addition, it has been found to be a strong oxidizing agent, and has been used to treat a variety of skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is a relatively stable compound, making it attractive for use in laboratory experiments. It has a low toxicity and is relatively inexpensive, making it cost-effective. However, it is insoluble in water, so it must be dissolved in an organic solvent before use. In addition, it is a strong oxidizing agent, so it must be handled with care.
Orientations Futures
Future research into 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% may include the development of new applications, such as more effective treatments for infections, as well as the development of more efficient synthesis methods. In addition, research may be conducted into the biochemical and physiological effects of 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95%, as well as its use in other areas such as catalysis and polymer synthesis. Finally, research may be conducted into the use of 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% as a fluorescent probe for the detection of certain proteins in biological systems.
Méthodes De Synthèse
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with chlorine gas to form 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% as a solid product.
Applications De Recherche Scientifique
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst for organic reactions, and as a component of disinfectants and antiseptics. It has also been used to prepare polymers, and as a fluorescent probe for the detection of certain proteins in biological systems.
Propriétés
IUPAC Name |
2-chloro-5-(2,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLQQJAXBQRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686098 |
Source


|
| Record name | 2',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
72490-70-1 |
Source


|
| Record name | 2',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


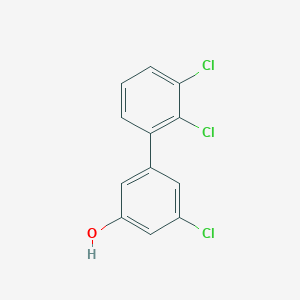

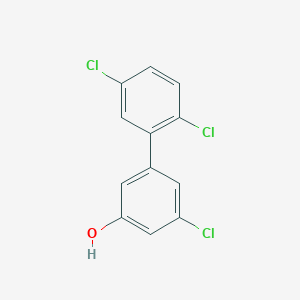
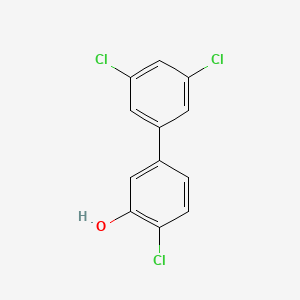
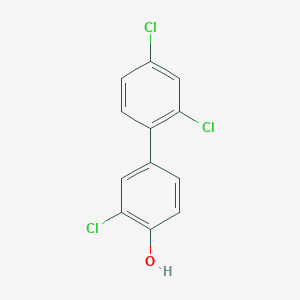


![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)